2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
Description
This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core substituted with a (2-chlorophenyl)methylidene group at the 5-position and a 3-phenylpropanoic acid moiety at the 3-position. The (5Z)-configuration of the exocyclic double bond is critical for maintaining planar geometry, which enhances interactions with biological targets such as enzymes or receptors . The 2-sulfanylidene group contributes to electron delocalization, while the 2-chlorophenyl substituent introduces steric and electronic effects that influence binding specificity.
Properties
IUPAC Name |
2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3S2/c20-14-9-5-4-8-13(14)11-16-17(22)21(19(25)26-16)15(18(23)24)10-12-6-2-1-3-7-12/h1-9,11,15H,10H2,(H,23,24)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRLNZRYWJYNAP-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through a multi-step reaction sequence. Starting from 2-chlorobenzaldehyde and thiosemicarbazide, the formation of 2-chlorophenylmethylidene thiazolidinone is accomplished. This intermediate then undergoes condensation with 3-phenylpropanoic acid under specific conditions to yield the final product.
Conditions:
Solvent: Ethanol
Temperature: 60-80°C
Catalyst: Acidic catalysts such as hydrochloric acid
Industrial Production Methods
Industrial production of 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid typically involves similar synthetic steps but on a larger scale, often employing automated reactors for precise temperature and pH control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of reactions including:
Oxidation: Conversion to sulfoxides or sulfones under strong oxidizing conditions.
Reduction: Reduction to thiazolidines in the presence of reducing agents.
Substitution: Halogenation at the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: N-bromosuccinimide for bromination.
Major Products Formed
Oxidation and reduction reactions lead to products such as thiazolidine derivatives, which may exhibit altered biological activities. Substitution reactions can introduce various functional groups to the phenyl ring, modulating the compound's chemical behavior.
Scientific Research Applications
2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid has been extensively studied in:
Chemistry: As a precursor for synthesizing other biologically active compounds.
Biology: For studying enzyme inhibition and protein binding interactions.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent, showing promise in preclinical studies.
Industry: Utilized in the development of antimicrobial coatings and materials.
Mechanism of Action
The compound exerts its effects primarily through enzyme inhibition. It targets specific enzymes involved in inflammatory pathways, leading to reduced inflammation. In cancer cells, it induces apoptosis by disrupting key signaling pathways.
Molecular Targets and Pathways:
Inflammation: Cyclooxygenase (COX) enzymes
Cancer: PI3K/Akt and MAPK pathways
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Substituent Effects
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, F) : The 2-chlorophenyl group in the target compound increases electrophilicity, improving interactions with nucleophilic residues in active sites compared to the 2-methylphenyl analog .
- Heterocyclic Modifications: Replacement of the phenyl ring with thiophene (as in ) introduces π-π stacking with aromatic amino acids, enhancing anticancer potency.
- Extended Conjugation: The fluorophenoxy-pyrido substituent in extends conjugation, reducing rotational freedom and improving binding affinity for kinase targets.
Modifications to the Acidic Side Chain
Table 2: Propanoic Acid Derivatives and Pharmacological Effects

Key Observations :
- Chain Length : Acetic acid derivatives (e.g., ) exhibit lower solubility but higher membrane permeability, crucial for intracellular targets like Mycobacterium tuberculosis shikimic acid kinase.
- Aromatic vs. Heteroaromatic: The phenylpropanoic acid chain in the target compound improves COX-2 selectivity compared to furan-containing analogs .
Stereochemical and Conformational Considerations
- Z-Configuration: The (5Z)-geometry stabilizes the planar conformation of the arylidene-thiazolidinone system, which is essential for fitting into hydrophobic enzyme pockets. Derivatives with E-configuration (e.g., ) show reduced activity due to steric clashes.
- Sulfanylidene vs. Sulfonic Acid : Replacement of 2-sulfanylidene with sulfonic acid (as in ) increases hydrophilicity but disrupts resonance stabilization, reducing bioactivity.
Biological Activity
The compound 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid is a derivative of thiazolidine, a class of compounds known for their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.
Molecular Formula: C16H16ClNO3S2
Molecular Weight: 369.89 g/mol
CAS Number: 15164-08-6
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing a range of effects including antibacterial, antimalarial, and anticancer properties. The following sections detail these activities.
1. Antibacterial Activity
Research has shown that thiazolidine derivatives exhibit significant antibacterial properties. For instance:
- In vitro Studies: A study reported that related thiazolidine compounds demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .
| Bacterial Strain | MIC (mg/ml) |
|---|---|
| Staphylococcus aureus | 16 - 32 |
| Staphylococcus epidermidis | 16 - 32 |
| Bacillus subtilis | Not effective |
2. Antimalarial Activity
The compound's potential as an antimalarial agent has also been explored:
- Efficacy Against Plasmodium: In vitro tests against chloroquine-sensitive and resistant strains of Plasmodium falciparum indicated moderate activity. The IC50 values were reported as 35.0 µM for sensitive strains and 151.4 µM for resistant strains .
| Strain Type | IC50 (µM) |
|---|---|
| Chloroquine-sensitive | 35.0 |
| Chloroquine-resistant | 151.4 |
3. Anticancer Properties
Thiazolidine derivatives have been investigated for their anticancer potential:
- Cell Proliferation Assays: Compounds similar to the target compound have shown promising results in inhibiting cancer cell proliferation in various human cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer). In these studies, half-maximal inhibitory concentrations (IC50) ranged from 7.0 to 20.3 µM .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 | 7.0 - 20.3 |
| PC-3 | 7.0 - 20.3 |
| HepG2 | 7.0 - 20.3 |
The biological effects of this compound may be attributed to several mechanisms:
- Enzyme Inhibition: Thiazolidine derivatives can inhibit key enzymes involved in bacterial and parasitic metabolism.
- Cell Cycle Arrest: The anticancer activity is likely due to the induction of cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity: Some studies suggest that these compounds may exhibit antioxidant properties, contributing to their protective effects against cellular damage.
Case Studies and Research Findings
- Study on Antimicrobial Activity: A comprehensive review highlighted the structural modifications in thiazolidines that enhance their antibacterial efficacy, suggesting that the presence of chlorine substituents increases activity against certain pathogens .
- Anticancer Research: Another study focused on the synthesis of thiazolidine derivatives and their evaluation against multiple cancer cell lines, confirming their potential as candidates for further development in anticancer therapy .
Q & A
Basic Research Questions
What synthetic methodologies are recommended for preparing 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid?
Methodological Answer:
The compound can be synthesized via a multi-step route involving:
Thiazolidinone Core Formation : React 3-phenylpropanoic acid derivatives with phenylisothiocyanate under basic conditions to form thiosemicarbazide intermediates. Subsequent cyclization with chloroacetyl chloride yields the 4-thiazolidinone scaffold .
Aldehyde Condensation : Introduce the 2-chlorophenyl group via Knoevenagel condensation using 2-chlorobenzaldehyde under reflux with acetic acid/DMF (e.g., 2 h reflux, sodium acetate as a base). The (Z)-configuration is controlled by steric and electronic factors .
Purification : Recrystallize from DMF-ethanol mixtures to achieve 48–60% yields, confirmed by melting point (122–124°C) and FT-IR (C=O stretch at 1702 cm⁻¹, C=N at 1610 cm⁻¹) .
Which spectroscopic and crystallographic techniques are critical for structural elucidation?
Methodological Answer:
- FT-IR and NMR : Identify functional groups (e.g., thioxo at ~1250 cm⁻¹) and confirm regiochemistry via ¹H-NMR coupling constants (e.g., vinyl proton splitting patterns) .
- X-ray Crystallography : Resolve stereochemistry and confirm the (Z)-configuration of the exocyclic double bond. Key parameters include bond angles (e.g., C-S-C ~105°) and torsion angles (e.g., dihedral angles <5° for planarity) .
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 457.05) and fragmentation patterns .
How is the compound screened for preliminary biological activity?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Screen against targets like α-glucosidase or COX-2 using fluorometric/colorimetric kits (e.g., IC₅₀ values <10 µM suggest potency) .
Advanced Research Questions
How can computational chemistry optimize reaction conditions for higher yields?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energy barriers for condensation steps. Adjust solvents (e.g., DMF vs. toluene) based on computed solvation energies .
- Machine Learning : Train models on historical reaction data (e.g., temperature, catalyst, solvent) to predict optimal conditions. For example, sodium acetate may be prioritized over pyridine for base-sensitive aldehydes .
How do researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values, assay protocols) to identify outliers. Use statistical tools (e.g., ANOVA) to assess variability due to cell line heterogeneity or solvent effects (DMSO vs. ethanol) .
- Structural-Activity Relationships (SAR) : Compare analogues (e.g., 4-methoxyphenyl vs. 2-chlorophenyl derivatives) to isolate substituent effects. Molecular docking (e.g., AutoDock Vina) can clarify binding mode discrepancies .
What strategies are used to enhance solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation : Synthesize sodium or lysine salts to improve aqueous solubility (e.g., 3 mg/mL in PBS vs. 0.2 mg/mL for free acid) .
- Prodrug Design : Introduce ester moieties (e.g., methyl or PEGylated esters) hydrolyzed in vivo. Monitor stability via HPLC at physiological pH .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release, confirmed by dynamic light scattering (DLS) .
How is the compound’s stability under physiological conditions assessed?
Methodological Answer:
- Degradation Studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24 h (e.g., half-life >6 h indicates suitability for oral delivery) .
- Light/Heat Stability : Expose to UV light (254 nm) and 40°C for 48 h. Track decomposition by TLC (Rf shifts) or ¹H-NMR (signal disappearance) .
Data Contradiction Analysis
How to address conflicting reports on the compound’s COX-2 inhibition potency?
Methodological Answer:
- Assay Validation : Replicate studies using standardized kits (e.g., Cayman Chemical COX-2 Inhibitor Screening Kit) with controls (e.g., celecoxib). Ensure consistent enzyme concentrations (e.g., 10 U/mL) .
- Ligand Binding Studies : Perform SPR (surface plasmon resonance) to measure binding affinity (KD). Discrepancies may arise from assay interference (e.g., thiol groups reacting with assay reagents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

